molecular formula C18H29NOS2 B2829740 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 1808598-15-3

1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one

Cat. No. B2829740
CAS RN: 1808598-15-3
M. Wt: 339.56
InChI Key: MTQLBSNIPJWOSQ-UHFFFAOYSA-N
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Description

1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as ATDP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ATDP is a complex molecule that possesses unique properties, making it an attractive candidate for research in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of ATDP is not fully understood. However, studies have shown that ATDP exerts its antitumor activity by inducing apoptosis in cancer cells. ATDP also inhibits the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.
Biochemical and Physiological Effects:
ATDP has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that ATDP inhibits the proliferation of cancer cells and induces apoptosis in these cells. ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In addition, ATDP has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C.

Advantages and Limitations for Lab Experiments

ATDP possesses several advantages and limitations for lab experiments. One of the advantages of ATDP is its unique structure, which makes it an attractive candidate for research in various fields. ATDP also possesses potent antitumor activity, making it a potential candidate for the development of novel anticancer drugs. However, the synthesis of ATDP is a complex process that requires several steps, and the overall yield of the process is moderate. In addition, further optimization of the synthesis method is required to improve the efficiency of the process.

Future Directions

There are several future directions for the research of ATDP. One of the future directions is the development of novel anticancer drugs based on the structure of ATDP. Another future direction is the study of the interaction of ATDP with various proteins and enzymes. In addition, the development of more efficient synthesis methods for ATDP is also a future direction for research. Finally, the study of the physiological effects of ATDP in vivo is also an area for future research.

Synthesis Methods

The synthesis of ATDP is a complex process that involves several steps. The first step is the synthesis of 1,2-dithiolane-3-pentanone, which is then reacted with 1,4-dibromobutane to form 5-(1,2-dithiolan-3-yl)pentan-1-one. The next step involves the reaction of 5-(1,2-dithiolan-3-yl)pentan-1-one with sodium hydride and 1,4-diazabicyclo[2.2.2]octane to form 1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one. The overall yield of this synthesis method is moderate, and further optimization is required to improve the efficiency of the process.

Scientific Research Applications

ATDP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, ATDP has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, ATDP has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases. In biochemistry, ATDP has been used as a probe to study the interaction of proteins with lipid bilayers. ATDP has also been used as a fluorescent probe to study the binding of ligands to G protein-coupled receptors. In materials science, ATDP has been used as a building block to synthesize novel materials with unique properties.

properties

IUPAC Name

1-(4-azatricyclo[4.3.1.13,8]undecan-4-yl)-5-(dithiolan-3-yl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NOS2/c20-18(4-2-1-3-17-5-6-21-22-17)19-12-15-8-13-7-14(9-15)11-16(19)10-13/h13-17H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQLBSNIPJWOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CC3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-Azatricyclo[4.3.1.1^{3,8}]undecan-4-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one

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